molecular formula C11H8N2O B12078669 [2,3'-Bipyridine]-6-carbaldehyde

[2,3'-Bipyridine]-6-carbaldehyde

Cat. No.: B12078669
M. Wt: 184.19 g/mol
InChI Key: CEHKAOKQYZDHMP-UHFFFAOYSA-N
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Description

[2,3'-Bipyridine]-6-carbaldehyde is a bipyridine derivative featuring a carbaldehyde (-CHO) functional group at the 6-position of the pyridine ring and a methyl substituent at the 3'-position of the adjacent pyridine ring (). This compound is part of a broader class of bipyridine ligands, which are widely utilized in coordination chemistry, catalysis, and materials science due to their electron-deficient aromatic systems and chelating capabilities.

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

6-pyridin-3-ylpyridine-2-carbaldehyde

InChI

InChI=1S/C11H8N2O/c14-8-10-4-1-5-11(13-10)9-3-2-6-12-7-9/h1-8H

InChI Key

CEHKAOKQYZDHMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CN=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bipyridine]-6-carbaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the Vilsmeier-Haack reaction, where 2,3’-bipyridine is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the desired position . The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to achieve the desired yield.

Industrial Production Methods

Industrial production of [2,3’-Bipyridine]-6-carbaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

[2,3’-Bipyridine]-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2,3’-Bipyridine]-6-carbaldehyde largely depends on its ability to coordinate with metal ions. The bipyridine rings act as bidentate ligands, forming stable chelate complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The aldehyde group can also undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The reactivity and applications of bipyridine derivatives are highly dependent on substituent positions and functional groups. Key analogs include:

Table 1: Comparison of [2,3'-Bipyridine]-6-carbaldehyde and Selected Analogs
Compound Name CAS Number Molecular Formula Substituents Commercial Availability
[2,3'-Bipyridine]-6-carbaldehyde Not explicitly listed Likely C₁₁H₉N₂O -CHO at 6-position; methyl at 3' Discontinued ()
6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde 211382-46-6 C₁₂H₁₀N₂O -CHO at 6-position; methyl at 6' Discontinued ()
6-Methyl-2,2'-bipyridyl-6-carbaldehyde 49669-26-3 C₁₂H₁₀N₂O₂ -CHO at 6-position; methyl at 6 Available ()
6'-Ethynyl-[2,2'-bipyridine]-6-carbaldehyde 327994-98-9 C₁₃H₉N₂O -CHO at 6-position; ethynyl at 6' Available ()

Key Observations :

  • Substituent Position: The 2,3'-bipyridine scaffold in the title compound differs from the more common 2,2'-bipyridine analogs (e.g., 6'-methyl and 6'-ethynyl derivatives).
  • Functional Groups : Replacement of methyl with ethynyl () introduces π-conjugation, enhancing applications in optoelectronic materials. Hydroxymethyl or carboxylic acid derivatives () improve solubility in polar solvents .

Biological Activity

[2,3'-Bipyridine]-6-carbaldehyde is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

  • Molecular Formula: C₁₁H₈N₂O
  • Molecular Weight: 188.20 g/mol

The compound features an aldehyde functional group at the 6-position of the bipyridine structure, which enhances its reactivity and ability to form coordination complexes with metal ions.

Synthesis Methods

The synthesis of [2,3'-Bipyridine]-6-carbaldehyde typically involves:

  • Vilsmeier-Haack Reaction: This method utilizes dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group at the desired position on the bipyridine ring .

The biological activity of [2,3'-Bipyridine]-6-carbaldehyde is primarily attributed to its ability to coordinate with transition metals, forming stable chelate complexes. These complexes can facilitate various catalytic processes, including:

  • Oxidation and Reduction Reactions: The aldehyde can be oxidized to carboxylic acids or reduced to alcohols, which may exhibit distinct biological activities .
  • Metal Ion Binding: Its ability to form stable complexes with metal ions makes it a candidate for applications in biological imaging and drug development.

Pharmacological Applications

Recent studies have highlighted several pharmacological applications for [2,3'-Bipyridine]-6-carbaldehyde:

  • Antimicrobial Activity: Compounds derived from bipyridines have shown significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.
  • Fluorescent Probes: Its derivatives are being explored as fluorescent probes in biological imaging due to their stability and specificity in binding metal ions.

Case Studies

  • Antibacterial Efficacy:
    • A study demonstrated that derivatives of [2,3'-Bipyridine]-6-carbaldehyde exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative showed an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics like ciprofloxacin .
  • Metal Complexes in Drug Development:
    • Research has indicated that metal complexes formed with [2,3'-Bipyridine]-6-carbaldehyde display enhanced cytotoxicity against cancer cell lines. These complexes leverage the unique properties of transition metals to improve therapeutic efficacy while reducing side effects associated with traditional chemotherapeutics.

Comparative Analysis

CompoundBiological ActivityNotable Applications
[2,3'-Bipyridine]-6-carbaldehydeAntibacterial, fluorescent probeDrug development, biological imaging
2,2'-BipyridineStrong metal ion bindingCoordination chemistry
4,4'-BipyridineUsed in redox-active compoundsSynthesis of coordination polymers

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